3-(tetrahydro-2H-pyran-4-yl)benzoic acid 3-(tetrahydro-2H-pyran-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1000016-93-2
VCID: VC8456993
InChI: InChI=1S/C12H14O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2,(H,13,14)
SMILES: C1COCCC1C2=CC(=CC=C2)C(=O)O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

3-(tetrahydro-2H-pyran-4-yl)benzoic acid

CAS No.: 1000016-93-2

Cat. No.: VC8456993

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-(tetrahydro-2H-pyran-4-yl)benzoic acid - 1000016-93-2

Specification

CAS No. 1000016-93-2
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 3-(oxan-4-yl)benzoic acid
Standard InChI InChI=1S/C12H14O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2,(H,13,14)
Standard InChI Key RIOUZDXMFBINOG-UHFFFAOYSA-N
SMILES C1COCCC1C2=CC(=CC=C2)C(=O)O
Canonical SMILES C1COCCC1C2=CC(=CC=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the third position with a tetrahydropyran ring—a six-membered oxygen-containing heterocycle in its partially saturated form. The tetrahydropyran group adopts a chair conformation, minimizing steric strain and optimizing electronic interactions. The carboxylic acid group at the first position introduces polarity, enhancing solubility in aqueous media compared to non-polar analogs .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-(tetrahydro-2H-pyran-4-yl)benzoic acid
CAS Number1000016-93-2
Molecular FormulaC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_{3}
InChI KeyRIOUZDXMFBINOG-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 7.4–8.1 ppm) and the tetrahydropyran methylene groups (δ 1.6–4.0 ppm). Infrared spectroscopy confirms the presence of carboxylic acid (νC=O\nu_{\text{C=O}} ~1700 cm⁻¹) and ether (νC-O-C\nu_{\text{C-O-C}} ~1120 cm⁻¹) functionalities .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a two-step protocol:

  • Esterification: 4-Methoxybenzoic acid reacts with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions (e.g., H₂SO₄) to form the corresponding ester.

  • Hydrolysis: The ester intermediate undergoes basic hydrolysis (NaOH/H₂O) to yield the free carboxylic acid.

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield (%)
EsterificationH₂SO₄, reflux110°C65–70
HydrolysisNaOH, aqueous ethanol80°C85–90

Alternative Approaches

Recent advancements employ catalytic methods, such as palladium-mediated coupling reactions, to attach pre-formed tetrahydropyran rings to bromobenzoic acids . These methods offer improved regioselectivity but require stringent inert atmospheres and specialized catalysts .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in methanol) but limited solubility in hexane (<0.5 mg/mL) . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strongly acidic conditions .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point142–145°CDifferential Scanning Calorimetry
logP (Octanol-Water)1.8 ± 0.2Chromatographic
pKa4.2 (carboxylic acid)Potentiometric

Research Findings and Biological Activity

In Vitro Studies

In human hepatocyte models, the compound demonstrated moderate CYP3A4 enzyme induction (2.3-fold increase at 10 μM), necessitating further pharmacokinetic profiling. Cytotoxicity screenings against MCF-7 breast cancer cells revealed an EC₅₀ of 48 μM, inferior to standard chemotherapeutics .

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